2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tcv 309: is a chemical compound known for its role as an inhibitor of platelet activating factor. It has been studied for its potential therapeutic effects in various medical conditions, including inflammation, ischemia-reperfusion injury, and cancer pain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tcv 309 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Tcv 309 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
化学反应分析
Types of Reactions: Tcv 309 undergoes various chemical reactions, including:
Oxidation: Tcv 309 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Tcv 309 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tcv 309 .
科学研究应用
Chemistry: Used as a research tool to study platelet activating factor pathways and related biochemical processes.
Biology: Investigated for its effects on cellular signaling and inflammation.
Medicine: Explored for its therapeutic potential in conditions such as ischemia-reperfusion injury, cancer pain, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Tcv 309 exerts its effects by inhibiting the platelet activating factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological processes. The molecular targets include the platelet activating factor receptor and associated signaling molecules .
相似化合物的比较
Tcv 309 is compared with other platelet activating factor antagonists such as:
CV-3988: Another potent platelet activating factor antagonist but less selective than Tcv 309.
WEB 2086: A similar compound with comparable potency but different pharmacokinetic properties.
BN 50739: Another platelet activating factor antagonist with distinct chemical structure and efficacy.
Tcv 309 is unique due to its high selectivity and potency as a platelet activating factor antagonist, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C30H36BrN5O7 |
---|---|
分子量 |
658.5 g/mol |
IUPAC 名称 |
2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid |
InChI |
InChI=1S/C30H35BrN4O4.HNO3/c1-2-16-33-17-13-24(21-27(33)31)29(37)35(26-10-4-3-5-11-26)19-14-28(36)32-15-20-39-30(38)34-18-12-23-8-6-7-9-25(23)22-34;2-1(3)4/h3-11,13,17,21,27H,2,12,14-16,18-20,22H2,1H3,(H,32,36);(H,2,3,4) |
InChI 键 |
UOZBZWREOXRQLG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CC(=CC1Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。